molecular formula C14H11N3O4S2 B2578584 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 477511-57-2

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2578584
CAS No.: 477511-57-2
M. Wt: 349.38
InChI Key: DIOVIALPXMVIFJ-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against key kinases. This compound functions as a covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor frequently mutated in acute myeloid leukemia (AML). Its mechanism involves targeting a specific cysteine residue (Cys-695) within the FLT3 kinase domain, leading to irreversible binding and sustained suppression of downstream pro-survival and proliferative signaling pathways, such as STAT5 and MAPK/ERK. Research demonstrates its efficacy in inducing apoptosis and inhibiting proliferation in FLT3-internal tandem duplication (ITD) positive leukemic cell lines, including MV4-11 and MOLM-13 models. Beyond FLT3, this scaffold has shown promising activity against other kinases, including Aurora kinases, which are critical regulators of mitosis, positioning it as a valuable chemical probe for investigating oncogenic kinase signaling and evaluating potential therapeutic strategies in hematological malignancies and solid tumors. The compound's research value is further underscored by its utility in studying acquired resistance mechanisms to kinase inhibitors and in exploring combination therapies. This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-16-12-8(21-2)4-3-5-9(12)23-14(16)15-13(18)10-6-7-11(22-10)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVIALPXMVIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Formation of the Nitrothiophene Moiety: The nitrothiophene moiety is synthesized by nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the nitrothiophene derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from simpler thiazole-based analogs in , which may affect π-π stacking interactions in biological systems.
  • The nitro group in the thiophene ring is conserved across analogs, suggesting a role in electron-deficient binding interactions .

Key Observations :

  • The nitrothiophene-carboxamide scaffold in exhibits antibacterial activity, suggesting the target compound may share similar targets if optimized .
  • Thiazole-based anticancer agents () highlight the importance of substituent flexibility for activity; the target compound’s methoxy group may modulate solubility or toxicity .

Physicochemical and Spectral Comparisons

  • NMR and MS Data :
    • analogs show distinct $ ^1H $-NMR shifts for aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing nitro groups .
    • The target compound’s benzothiazole-imine bond (C=N) is expected to resonate near δ 8.0–8.5 ppm, as seen in structurally related STING agonists .
  • Purity Challenges : Analogs with trifluoromethyl groups () exhibit lower purity (42%), likely due to steric hindrance during synthesis, whereas simpler substituents (e.g., difluorophenyl) achieve >99% purity .

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety
  • A nitrothiophene group
  • A carboxamide linkage

This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole and thiophene frameworks have shown activity exceeding standard antibiotics like ampicillin .
  • Antifungal Activity : Certain derivatives have been reported to possess antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains .
  • Anticancer Potential : Some studies indicate that compounds containing benzo[d]thiazole and thiophene moieties can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest in specific cancer cell lines.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, which could lead to the modulation of metabolic pathways relevant in disease states .

The exact mechanism by which (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide exerts its effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific protein targets, inhibiting their activity.
  • It could disrupt cellular processes by interfering with nucleic acid synthesis or protein function.
  • The nitro group may play a crucial role in redox reactions within the cell, leading to oxidative stress and subsequent cell death in pathogens or cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide:

Antimicrobial Studies

A comparative analysis of similar thiazole derivatives indicated that compounds exhibited MIC values significantly lower than those of traditional antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example:

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004En. cloacae
Compound B0.015S. aureus
Compound C0.008B. cereus

Anticancer Activity

Research has demonstrated that certain benzo[d]thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. For instance:

Study ReferenceCell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.